molecular formula C11H11NO3 B8787647 5-Cyano-2-isopropoxybenzoic acid

5-Cyano-2-isopropoxybenzoic acid

Cat. No. B8787647
M. Wt: 205.21 g/mol
InChI Key: QEFGGEYGXSUDBC-UHFFFAOYSA-N
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Patent
US09388147B2

Procedure details

Prepared in an analogous fashion to 3-cyano-5-isopropoxybenzoic acid starting from 5-bromo-2-hydroxybenzoic acid. LCMS-ESI (m/z) calculated for C11H11NO3: 205.2. found 206.1 [M+H]+, tR=2.70 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10](OC(C)C)[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].BrC1C=[CH:19][C:20]([OH:26])=[C:21](C=1)C(O)=O>>[C:1]([C:3]1[CH:11]=[CH:10][C:9]([O:26][CH:20]([CH3:21])[CH3:19])=[C:5]([CH:4]=1)[C:6]([OH:8])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=CC(=C(C(=O)O)C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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